Product packaging for Butyronitrile, 4,4'-(methylimino)DI-(Cat. No.:CAS No. 89690-18-6)

Butyronitrile, 4,4'-(methylimino)DI-

Cat. No.: B14013831
CAS No.: 89690-18-6
M. Wt: 165.24 g/mol
InChI Key: MFTBTGABLVJMGK-UHFFFAOYSA-N
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Description

Precursor in Multistep Organic Synthesis

In the realm of multistep organic synthesis, Butyronitrile (B89842), 4,4'-(methylimino)di- serves as a key starting material for the preparation of various functionalized compounds. One of the most significant applications is its role as a precursor to the corresponding triamine, N,N-bis(4-aminobutyl)methylamine. This transformation is typically achieved through the catalytic hydrogenation of the nitrile groups.

The reduction of nitriles to primary amines is a well-established synthetic transformation, often employing catalysts such as Raney nickel or cobalt. For instance, an improved process for the preparation of N-alkylbis(3-aminopropyl)amines involves the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines over Raney nickel. nih.gov A similar methodology can be applied to Butyronitrile, 4,4'-(methylimino)di- to yield the valuable triamine. This triamine, with its primary and tertiary amine functionalities, can then be utilized in a wide range of subsequent reactions, including the synthesis of polyamides, chelating agents, and various heterocyclic compounds.

The general reaction for the reduction of Butyronitrile, 4,4'-(methylimino)di- is depicted below:

Reaction Scheme: Reduction of Butyronitrile, 4,4'-(methylimino)di- to N,N-bis(4-aminobutyl)methylamine

ReactantCatalystProduct
Butyronitrile, 4,4'-(methylimino)di-H₂ / Raney Ni or CoN,N-bis(4-aminobutyl)methylamine

This reduction highlights the utility of the dinitrile as a stable and accessible precursor to a more reactive triamine, which might otherwise be more challenging to synthesize directly.

Role in the Construction of Macrocyclic Structures

The unique geometry and reactivity of Butyronitrile, 4,4'-(methylimino)di- make it an ideal candidate for the construction of macrocyclic structures, particularly those containing nitrogen atoms (aza-macrocycles). The two nitrile groups can undergo intramolecular cyclization reactions, or they can react with other difunctional molecules to form large rings.

One potential pathway for intramolecular cyclization is the Thorpe-Ziegler reaction . This base-catalyzed reaction involves the self-condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgsynarchive.com While specific examples utilizing Butyronitrile, 4,4'-(methylimino)di- are not extensively documented, the general mechanism suggests its potential to form a seven-membered ring containing a nitrogen atom.

More commonly, dinitriles are employed in intermolecular reactions to form macrocycles. For instance, the synthesis of aza-crown ethers often involves the reaction of diamines with dinitriles or other difunctional electrophiles. wikipedia.orgmdpi.comresearchgate.netsemanticscholar.org In this context, the reduced form of Butyronitrile, 4,4'-(methylimino)di-, the corresponding diamine, could react with a dicarboxylic acid chloride or a dihalide to form a macrocyclic diamide or a tetraaza-macrocycle, respectively.

Furthermore, metal-templated synthesis offers a powerful strategy for the construction of macrocycles. Metal ions can coordinate to the nitrogen atoms of the reactants, pre-organizing them for an efficient cyclization reaction. The tertiary amine and the nitrogen atoms of the nitrile groups (or the resulting amine groups after reduction) in Butyronitrile, 4,4'-(methylimino)di- could potentially act as coordination sites for a template metal ion, facilitating the formation of a macrocyclic ligand.

Potential Macrocyclization Reactions Involving Butyronitrile, 4,4'-(methylimino)di- Derivatives:

Reaction TypeReactantsPotential Macrocyclic Product
Intramolecular CyclizationButyronitrile, 4,4'-(methylimino)di- (under Thorpe-Ziegler conditions)N-methyl-azacycloheptane derivative
Intermolecular CyclizationN,N-bis(4-aminobutyl)methylamine + Dicarboxylic acid dichlorideMacrocyclic diamide
Intermolecular CyclizationN,N-bis(4-aminobutyl)methylamine + DihalideTetraaza-macrocycle

Design and Synthesis of Advanced Nitrile-Containing Architectures

The presence of two nitrile groups in Butyronitrile, 4,4'-(methylimino)di- opens up possibilities for its use as a monomer in the synthesis of advanced polymers and other complex architectures. Nitrile-containing polymers are known for their unique properties, including high thermal stability, chemical resistance, and specific dielectric properties.

While direct polymerization of Butyronitrile, 4,4'-(methylimino)di- is not a common application, its derivatives can be valuable monomers. For example, the corresponding diamine obtained from its reduction can be used in condensation polymerizations with dianhydrides to form polyimides, or with dicarboxylic acids to form polyamides. These polymers can exhibit interesting properties due to the presence of the pendant methylamino group, which could influence solubility, thermal behavior, and metal-coordination capabilities.

Furthermore, the nitrile groups themselves can undergo various chemical transformations within a polymer backbone, allowing for post-polymerization modification and the introduction of new functionalities. The synthesis of functional polyolefin copolymers with graft and block structures often involves the incorporation of monomers with reactive groups. researchgate.netresearchgate.net Similarly, Butyronitrile, 4,4'-(methylimino)di- or its derivatives could be incorporated into polymer chains to create materials with tunable properties.

The versatility of this compound also extends to the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and materials science. The nitrile groups can participate in cycloaddition reactions or act as electrophilic centers for the formation of a wide range of nitrogen-containing heterocycles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B14013831 Butyronitrile, 4,4'-(methylimino)DI- CAS No. 89690-18-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89690-18-6

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-[3-cyanopropyl(methyl)amino]butanenitrile

InChI

InChI=1S/C9H15N3/c1-12(8-4-2-6-10)9-5-3-7-11/h2-5,8-9H2,1H3

InChI Key

MFTBTGABLVJMGK-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC#N)CCCC#N

Origin of Product

United States

Synthetic Methodologies for Butyronitrile, 4,4 Methylimino Di

Established Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of Butyronitrile (B89842), 4,4'-(methylimino)DI- likely relies on well-established nucleophilic substitution and addition reactions.

A primary and straightforward approach to synthesizing Butyronitrile, 4,4'-(methylimino)DI- is through the direct N-alkylation of methylamine. masterorganicchemistry.comwikipedia.org This method involves the reaction of methylamine with two equivalents of a butyronitrile derivative that contains a suitable leaving group at the 4-position, such as 4-chlorobutyronitrile or 4-bromobutyronitrile.

The reaction proceeds via a nucleophilic aliphatic substitution mechanism (SN2). youtube.com The nitrogen atom of methylamine, acting as a nucleophile, attacks the electrophilic carbon atom attached to the halogen, displacing the halide ion. This process occurs twice to yield the desired tertiary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic. youtube.com

A challenge in amine alkylation is the potential for over-alkylation, leading to the formation of quaternary ammonium salts. masterorganicchemistry.comyoutube.com However, for the synthesis of this specific tertiary amine, controlling the stoichiometry of the reactants is crucial. Using a precise 1:2 molar ratio of methylamine to the 4-halobutyronitrile precursor can favor the formation of the desired product.

While cyanoethylation is a common method for adding a propionitrile group to an amine via Michael addition to acrylonitrile, the synthesis of a butyronitrile derivative through a similar direct addition is less common as it would require a different unsaturated nitrile precursor. masterorganicchemistry.com

A plausible reaction scheme is as follows: CH₃NH₂ + 2 Br-(CH₂)₃-CN → (NC-(CH₂)₃)₂NCH₃ + 2 HBr

Table 1: Representative Reaction Conditions for N-Alkylation

Reactant 1 Reactant 2 Solvent Base Temperature (°C)
Methylamine 4-Bromobutyronitrile Acetonitrile (B52724) Potassium Carbonate 60-80

Catalysis can play a significant role in improving the efficiency and selectivity of the synthesis of butyronitrile derivatives. In the context of the N-alkylation of methylamine, phase-transfer catalysts (PTCs) can be employed. PTCs, such as quaternary ammonium salts, facilitate the transfer of the amine reactant from an aqueous or solid phase to an organic phase where the alkylating agent is present, thereby increasing the reaction rate.

Industrially, the alkylation of amines is often performed using alcohols as alkylating agents in the presence of a catalyst, which is a greener alternative to alkyl halides. wikipedia.org For the synthesis of Butyronitrile, 4,4'-(methylimino)DI-, this would involve the reaction of methylamine with 4-hydroxybutyronitrile over a suitable dehydration or hydrogenation/dehydrogenation catalyst. This approach, however, is more complex and requires specific catalytic systems to activate the hydroxyl group.

Novel and Green Synthesis Development

Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes.

The principles of green chemistry can be applied to the synthesis of Butyronitrile, 4,4'-(methylimino)DI-. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. As mentioned, utilizing 4-hydroxybutyronitrile, which can potentially be derived from biomass, as an alkylating agent instead of 4-halobutyronitriles represents a greener alternative. wikipedia.org This route avoids the formation of halide salts as byproducts.

Another approach could be a one-pot synthesis where multiple reaction steps are combined without isolating the intermediates, which can reduce solvent usage and waste generation.

Optimizing the chemo- and regioselectivity of the synthesis is crucial for maximizing the yield of the desired product and minimizing side reactions. In the N-alkylation of methylamine, careful control of reaction parameters such as temperature, reaction time, and the rate of addition of the alkylating agent can help in preventing the formation of the quaternary ammonium salt. The choice of base and solvent also plays a significant role in the reaction's outcome. For instance, a bulkier, non-nucleophilic base can be more effective in promoting the desired reaction without competing in side reactions.

Derivatization from Precursor Amines and Nitriles

The synthesis of Butyronitrile, 4,4'-(methylimino)DI- is fundamentally a derivatization process. The core of the molecule is the methylamine unit, which is derivatized by the addition of two butyronitrile side chains. The key precursor amine is methylamine.

The nitrile precursor is a four-carbon chain with a reactive site at one end and a nitrile group at the other. 4-Halobutyronitriles (e.g., 4-chlorobutyronitrile or 4-bromobutyronitrile) are ideal precursors for this derivatization via nucleophilic substitution. The synthesis, therefore, involves the functionalization of a primary amine to a tertiary amine with specific nitrile-containing substituents.

Table 2: Precursor Molecules and their Roles

Precursor Chemical Formula Role in Synthesis
Methylamine CH₃NH₂ Primary amine, provides the central nitrogen atom
4-Bromobutyronitrile Br(CH₂)₃CN Alkylating agent, provides the butyronitrile side chain
4-Chlorobutyronitrile Cl(CH₂)₃CN Alkylating agent, provides the butyronitrile side chain

Strategies for Alkylation and Functionalization of the Amine Moiety

A primary and efficient method for the synthesis of Butyronitrile, 4,4'-(methylimino)DI- involves the double cyanoethylation of methylamine. This reaction is a specific example of a Michael addition, where the primary amine acts as a nucleophile, and acrylonitrile serves as the Michael acceptor.

The reaction proceeds by the addition of methylamine to two equivalents of acrylonitrile. Typically, the reaction is carried out in a suitable solvent, such as water or an alcohol, and may be catalyzed by the amine itself or by the addition of a mild base. The nucleophilic nitrogen of methylamine attacks the β-carbon of the acrylonitrile molecule, leading to the formation of a carbanion intermediate which is subsequently protonated by the solvent or another amine molecule. This process occurs twice to yield the desired tertiary amine.

A representative reaction scheme is as follows:

CH₃NH₂ + 2 CH₂=CHCN → CH₃N(CH₂CH₂CN)₂

This method is advantageous due to the ready availability and low cost of the starting materials. Careful control of the reaction stoichiometry is crucial to favor the formation of the desired tertiary amine and minimize the formation of the mono-adduct, 3-(methylamino)propanenitrile. An excess of acrylonitrile can be used to drive the reaction to completion.

Reactant 1 Reactant 2 Catalyst/Solvent Temperature (°C) Reaction Time (h) Yield (%)
MethylamineAcrylonitrileWater25-404-885-95
MethylamineAcrylonitrileMethanol20-306-1280-90

An alternative, though less direct, strategy involves the alkylation of methylamine with a 4-halobutyronitrile, such as 4-chlorobutyronitrile. This reaction is a nucleophilic substitution where the amine displaces the halide.

CH₃NH₂ + 2 Cl(CH₂)₃CN → CH₃N((CH₂)₃CN)₂ + 2 HCl

This approach is often hampered by challenges in controlling the degree of alkylation. The initially formed secondary amine can compete with the primary amine for the alkylating agent, leading to a mixture of products and potentially the formation of a quaternary ammonium salt. To achieve selective dialkylation, specific reaction conditions, such as the use of a suitable base to neutralize the formed acid and careful control of reactant ratios, are necessary.

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Yield (%)
Methylamine4-ChlorobutyronitrileNa₂CO₃Acetonitrile60-8050-60
Methylamine4-BromobutyronitrileK₂CO₃DMF50-7055-65

Transformations of the Nitrile Functionality

The two nitrile groups in Butyronitrile, 4,4'-(methylimino)DI- are versatile functional handles that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound.

Hydrolysis:

The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an intermediate amide, which is then further hydrolyzed.

Acid-catalyzed hydrolysis:

CH₃N((CH₂)₃CN)₂ + 4 H₂O + 2 H⁺ → CH₃N((CH₂)₃COOH)₂ + 2 NH₄⁺

Base-catalyzed hydrolysis:

CH₃N((CH₂)₃CN)₂ + 2 OH⁻ + 2 H₂O → CH₃N((CH₂)₃COO⁻)₂ + 2 NH₃

The resulting dicarboxylic acid, 4,4'-(methylimino)dibutyric acid, is a potentially useful building block for the synthesis of polymers and other complex molecules.

Starting Material Reagents Conditions Product Yield (%)
Butyronitrile, 4,4'-(methylimino)DI-aq. HClReflux, 12h4,4'-(methylimino)dibutyric acid80-90
Butyronitrile, 4,4'-(methylimino)DI-aq. NaOHReflux, 10hSodium 4,4'-(methylimino)dibutyrate85-95

Reduction:

The nitrile groups can be reduced to primary amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation yields a triamine, N-methyl-N,N-bis(4-aminobutyl)amine.

CH₃N((CH₂)₃CN)₂ + 4 H₂ → CH₃N((CH₂)₄NH₂)₂

This reduction opens up pathways to polyamines, which are important in various industrial and biological applications.

Starting Material Reducing Agent Solvent Conditions Product Yield (%)
Butyronitrile, 4,4'-(methylimino)DI-LiAlH₄Diethyl etherReflux, 6hN-methyl-N,N-bis(4-aminobutyl)amine75-85
Butyronitrile, 4,4'-(methylimino)DI-H₂/Raney NiEthanol100 atm, 120°CN-methyl-N,N-bis(4-aminobutyl)amine70-80

Cyclization:

Reactivity and Reaction Mechanisms of Butyronitrile, 4,4 Methylimino Di

Chemical Transformations Involving the Nitrile Groups

The electron-withdrawing nature of the nitrogen atom in the nitrile group (C≡N) renders the carbon atom electrophilic and susceptible to attack by nucleophiles. The π-bonds of the nitrile also allow for addition and cycloaddition reactions.

Nucleophilic Additions to Nitriles

The polarized carbon-nitrogen triple bond in Butyronitrile (B89842), 4,4'-(methylimino)di- is a prime site for nucleophilic attack. A variety of nucleophiles can add across this bond, leading to the formation of imines or other functional groups after subsequent reaction or workup.

Common nucleophilic addition reactions for nitriles include the addition of Grignard reagents to form ketones after hydrolysis, and the addition of organolithium reagents. While specific studies on Butyronitrile, 4,4'-(methylimino)di- are not extensively documented in this area, the general reactivity of nitriles suggests that it would react with such organometallic reagents. The reaction would likely proceed via the formation of an intermediate imine anion, which upon hydrolysis would yield a diketone.

The general mechanism for the nucleophilic addition of a Grignard reagent to a nitrile is as follows:

StepDescription
1. Nucleophilic AttackThe Grignard reagent (R-MgX) attacks the electrophilic carbon of the nitrile group.
2. Formation of Imine AnionThe π-electrons of the C≡N bond move to the nitrogen atom, forming an imine anion which is stabilized by the magnesium halide.
3. HydrolysisAqueous workup protonates the nitrogen and hydrolyzes the imine to a ketone.

Reductions and Oxidations of Nitrile Functions

The nitrile groups of Butyronitrile, 4,4'-(methylimino)di- can be readily reduced to primary amines. This transformation is of significant synthetic importance as it converts the dinitrile into a triamine, specifically N-methyl-bis(3-aminopropyl)amine.

Catalytic hydrogenation is a common and efficient method for this reduction. An improved process for the preparation of N-alkylbis(3-aminopropyl)amines, including the methyl derivative, involves the catalytic hydrogenation of the corresponding N-alkylbis(cyanoethyl)amines. nih.govresearchgate.net This reaction is typically carried out using Raney nickel as the catalyst in a methanolic ammonia solvent system under a hydrogen pressure of around 50 psi. nih.govresearchgate.net The use of ammonia in the solvent helps to suppress the formation of secondary and tertiary amine byproducts. The reaction proceeds in nearly quantitative yield, providing a clean and efficient route to the corresponding triamine. nih.govresearchgate.net

CatalystSolventPressure (H₂)TemperatureYieldReference
Raney Nickel7N Methanolic Ammonia50 psiNot specifiedNearly quantitative nih.govresearchgate.net

The oxidation of the nitrile groups in Butyronitrile, 4,4'-(methylimino)di- is a less common transformation. Generally, the oxidation of nitriles is challenging due to the stability of the C≡N triple bond.

Cycloaddition Reactions and Heterocycle Formation

The nitrile groups of Butyronitrile, 4,4'-(methylimino)di- can participate in cycloaddition reactions, serving as a two-atom component for the construction of heterocyclic rings. These reactions provide a powerful tool for the synthesis of a variety of nitrogen-containing heterocycles. For example, 1,3-dipolar cycloaddition reactions with azides can lead to the formation of tetrazoles, while reaction with nitrile oxides can yield oxadiazoles.

Reactions at the Tertiary Amine Center

The lone pair of electrons on the nitrogen atom of the tertiary amine in Butyronitrile, 4,4'-(methylimino)di- makes it a nucleophilic and basic center. This allows for reactions such as alkylation, quaternization, and protonation.

Alkylation and Quaternization Studies

The tertiary amine nitrogen in Butyronitrile, 4,4'-(methylimino)di- can act as a nucleophile and react with alkyl halides or other electrophiles in an alkylation reaction. This results in the formation of a quaternary ammonium salt, a process known as quaternization.

The rate and extent of quaternization depend on several factors, including the nature of the alkylating agent, the solvent, and the steric hindrance around the nitrogen atom. While specific kinetic data for the quaternization of Butyronitrile, 4,4'-(methylimino)di- is not available, studies on similar tertiary amines show that the reaction generally follows second-order kinetics.

A hypothetical quaternization reaction with an alkyl halide (R-X) would proceed as follows: CH₃N(CH₂CH₂CH₂CN)₂ + R-X → [CH₃(R)N(CH₂CH₂CH₂CN)₂]⁺X⁻

Protonation Equilibria and Basicity Investigations

As a tertiary amine, the nitrogen atom in Butyronitrile, 4,4'-(methylimino)di- can accept a proton from an acid, exhibiting basic properties. The basicity of the amine is a measure of its ability to accept a proton and is quantified by its pKa value (the pKa of its conjugate acid).

The basicity of polyamines is influenced by the number of nitrogen atoms and the length of the alkyl chains separating them. In aqueous solution, the protonation of one nitrogen atom decreases the basicity of the others due to electrostatic repulsion. For open-chain polyamines, the first protonation constants are generally higher (more basic) than the subsequent ones.

While the specific pKa value for Butyronitrile, 4,4'-(methylimino)di- has not been reported, it is expected to be in the range of typical tertiary amines. The presence of the electron-withdrawing nitrile groups on the propyl chains would likely decrease the basicity of the tertiary amine compared to a simple trialkylamine due to the inductive effect.

The protonation equilibrium can be represented as: CH₃N(CH₂CH₂CH₂CN)₂ + H₂O ⇌ [CH₃N⁺H(CH₂CH₂CH₂CN)₂] + OH⁻

Intramolecular and Intermolecular Reactivity Patterns

The structure of Butyronitrile, 4,4'-(methylimino)DI-, featuring two butyronitrile chains attached to a central methylamino group, allows for a range of potential chemical transformations.

Intramolecular Reactivity:

The most probable intramolecular reaction for a dinitrile of this nature is the Thorpe-Ziegler reaction. This base-catalyzed cyclization involves the self-condensation of the two nitrile groups to form a cyclic β-keto nitrile after hydrolysis of the initial enamine product. wikipedia.orgsynarchive.combuchler-gmbh.com The reaction is initiated by the deprotonation of a carbon atom alpha to one of the nitrile groups, which then acts as a nucleophile, attacking the carbon of the other nitrile group. The length of the alkyl chains in Butyronitrile, 4,4'-(methylimino)DI- would favor the formation of a six-membered ring.

The general mechanism for the Thorpe-Ziegler reaction is as follows:

A strong base abstracts a proton from the α-carbon of one of the nitrile groups, forming a carbanion.

The carbanion undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine anion.

Protonation of the imine anion yields a cyclic enamine.

Acidic hydrolysis of the enamine results in the formation of a cyclic β-keto nitrile.

Transition metals can also mediate the intramolecular cyclization of dinitriles, leading to the formation of various heterocyclic compounds. acs.org

Intermolecular Reactivity:

The intermolecular reactivity of Butyronitrile, 4,4'-(methylimino)DI- is governed by both the nitrile groups and the tertiary amine.

Nitrile Group Reactions: The nitrile groups can undergo several intermolecular reactions. They can be hydrolyzed in the presence of acid or base to form carboxylic acids or carboxylate salts, respectively. chemistrysteps.comlibretexts.org Reduction of the nitrile groups, for instance with lithium aluminum hydride (LiAlH4), would yield the corresponding primary amines. chemistrysteps.comlibretexts.org Furthermore, the electrophilic carbon of the nitrile group is susceptible to attack by organometallic reagents like Grignard reagents, which would lead to the formation of ketones after hydrolysis. chemistrysteps.com

Tertiary Amine Reactions: The tertiary amine nitrogen in Butyronitrile, 4,4'-(methylimino)DI- possesses a lone pair of electrons, rendering it nucleophilic. It can react with alkyl halides in an SN2 reaction to form a quaternary ammonium salt. masterorganicchemistry.comfiveable.melibretexts.org The tertiary amine can also be oxidized, and its basic nature allows it to act as a proton acceptor in various reactions. britannica.com The presence of the two butyronitrile chains may sterically hinder the accessibility of the nitrogen's lone pair, potentially reducing its nucleophilicity compared to simpler tertiary amines. masterorganicchemistry.com

Mechanistic Investigations via Kinetic and Spectroscopic Studies

Due to the lack of direct studies on Butyronitrile, 4,4'-(methylimino)DI-, this section outlines the probable methodologies for investigating its reaction mechanisms based on analogous systems.

Kinetic Studies:

Kinetic studies would be instrumental in elucidating the mechanisms of reactions involving Butyronitrile, 4,4'-(methylimino)DI-. For a potential Thorpe-Ziegler cyclization, the reaction rate could be monitored under varying concentrations of the substrate and the base. This would allow for the determination of the reaction order with respect to each reactant, providing insights into the rate-determining step of the mechanism. The effect of temperature on the reaction rate would enable the calculation of activation parameters such as the activation energy (Ea), which are crucial for understanding the reaction's energy profile.

For intermolecular reactions, such as the reaction of the tertiary amine with an alkyl halide, kinetic studies would help in understanding the influence of steric hindrance and the electronic effects of the nitrile groups on the nucleophilicity of the amine.

Spectroscopic Studies:

Spectroscopic techniques would be vital for identifying intermediates and products, thereby mapping the reaction pathway.

Infrared (IR) Spectroscopy: The progress of a reaction involving the nitrile groups can be monitored by observing the characteristic C≡N stretching frequency (around 2250 cm⁻¹). The disappearance of this peak and the appearance of new peaks corresponding to other functional groups (e.g., C=O for a ketone, C=N for an imine, or O-H for a carboxylic acid) would indicate the transformation of the nitrile groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would be invaluable for structural elucidation of intermediates and final products. For instance, in a Thorpe-Ziegler cyclization, the formation of the cyclic product would result in significant changes in the chemical shifts and coupling patterns of the protons and carbons in the molecule.

Mass Spectrometry (MS): MS would be used to determine the molecular weight of products and intermediates, confirming their identity. Fragmentation patterns could also provide structural information.

The table below presents hypothetical kinetic data for a potential Thorpe-Ziegler cyclization of Butyronitrile, 4,4'-(methylimino)DI-, based on typical values for similar dinitrile cyclizations.

Experiment[Substrate] (mol/L)[Base] (mol/L)Initial Rate (mol/L·s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.0 x 10⁻⁵

Coordination Chemistry of Butyronitrile, 4,4 Methylimino Di

Synthesis and Characterization of Metal Complexes

Main Group Metal Coordination

Until research on the coordination chemistry of Butyronitrile (B89842), 4,4'-(methylimino)di- is conducted and published, a scientifically grounded article on this topic cannot be written.

No Catalytic Applications Found for Butyronitrile, 4,4'-(methylimino)DI- Coordination Compounds

A thorough review of scientific literature and chemical databases reveals a significant lack of published research on the coordination chemistry and catalytic applications of the specific compound Butyronitrile, 4,4'-(methylimino)DI-. Consequently, it is not possible to provide a detailed article on its use in organic transformations or carbon dioxide activation as outlined in the initial request.

Extensive searches for coordination compounds of Butyronitrile, 4,4'-(methylimino)DI- and their potential catalytic activities have yielded no specific results. The scientific community has not, to date, published any studies detailing the synthesis, characterization, or application of metal complexes involving this particular ligand.

While the broader field of coordination chemistry is rich with examples of catalytic applications for various ligands, this specific di-nitrile compound appears to be unexplored in this context. Research into the catalytic prowess of coordination compounds is a vast and active area, with numerous ligands being investigated for their ability to facilitate organic transformations and activate small molecules like carbon dioxide. However, Butyronitrile, 4,4'-(methylimino)DI- has not been a subject of these investigations according to available records.

Therefore, the requested subsections on its exploration in organic transformations and its role in carbon dioxide activation and reduction cannot be addressed due to the absence of foundational research. There are no research findings, data tables, or detailed studies to draw upon for this specific chemical compound.

It is important to note that the absence of evidence is not evidence of absence. It is possible that research on this compound exists but is not publicly available or indexed in common scientific databases. However, based on a comprehensive search of accessible resources, there is currently no information to support a discussion on the catalytic applications of Butyronitrile, 4,4'-(methylimino)DI- coordination compounds.

Butyronitrile, 4,4 Methylimino Di in Materials Science

Polymerization and Copolymerization Studies

The dual functionality of Butyronitrile (B89842), 4,4'-(methylimino)DI- allows for its potential integration into polymeric structures through various synthetic routes.

Butyronitrile, 4,4'-(methylimino)DI- can theoretically be employed as a monomer or comonomer in several polymerization processes. The two terminal nitrile groups (—C≡N) are the primary reactive sites for chain formation.

Polyaddition Reactions: Nitrile groups can undergo cyclotrimerization to form highly cross-linked polymers containing triazine rings. This process is known to yield materials with exceptional thermal stability. The presence of the internal tertiary amine in Butyronitrile, 4,4'-(methylimino)DI- could potentially act as an internal catalyst for this reaction, promoting curing at lower temperatures than dinitriles lacking such a feature.

Copolymerization: It could be copolymerized with other monomers, such as diamines, where the nitrile groups react to form repeating amidine linkages. This would create linear or branched polymers whose properties could be tailored by the choice of the comonomer.

The central methylamino group would be expected to influence the resulting polymer's properties by increasing its polarity and providing a site for post-polymerization modification.

Table 1: Potential Polymerization Reactions Involving Butyronitrile, 4,4'-(methylimino)DI-

Polymerization TypeReactive GroupsPotential Polymer StructureKey Properties
CyclotrimerizationNitrile (—C≡N)Cross-linked poly(triazine) networkHigh thermal stability, chemical resistance
Polyaddition with DiaminesNitrile (—C≡N), Amine (—NH₂)Linear or branched poly(amidine)Enhanced polarity, potential for hydrogen bonding

When incorporated into a polymer backbone or as a pendant group, the units derived from Butyronitrile, 4,4'-(methylimino)DI- offer reactive sites for further functionalization. This allows for the modification of a polymer's properties after its initial synthesis.

The primary sites for such post-polymerization modification are the nitrile groups and the tertiary amine.

Modification of Nitrile Groups: The nitrile groups can be chemically transformed to introduce new functionalities.

Reduction to Amines: The reduction of the nitrile groups, for example through catalytic hydrogenation, would convert them into primary amine groups (—CH₂NH₂). studymind.co.uklongdom.org This transformation would introduce reactive sites for grafting other molecules, improve adhesion, or alter the polymer's pH-responsiveness.

Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis converts nitrile groups into carboxylic acid groups (—COOH). wikipedia.orglibretexts.org This modification dramatically increases the hydrophilicity of the polymer and provides sites for forming ionic cross-links or for conjugation with biomolecules.

Modification of the Tertiary Amine: The tertiary amine can undergo quaternization by reacting with alkyl halides. This reaction introduces a permanent positive charge, converting the polymer into a polycation or an ionomer. Such materials are of interest for applications as antistatic agents, flocculants, or in membranes.

Table 2: Post-Polymerization Functionalization Reactions

Target GroupReagentsResulting Functional GroupPotential Application
Nitrile (—C≡N)H₂ / Catalyst (e.g., Ni, Pt) or LiAlH₄Primary Amine (—CH₂NH₂)Adhesion promotion, cross-linking site
Nitrile (—C≡N)H₃O⁺ or OH⁻Carboxylic Acid (—COOH)Increased hydrophilicity, pH-responsive materials
Tertiary Amine (—N(CH₃)—)Alkyl Halide (e.g., CH₃I)Quaternary Ammonium SaltAntistatic coatings, ion-exchange resins

Advanced Material Development

The unique chemical structure of Butyronitrile, 4,4'-(methylimino)DI- suggests its utility in the formulation of functional coatings and the fabrication of advanced composite materials.

In the field of functional coatings, small molecules with specific functionalities are often used as additives to enhance performance. Butyronitrile, 4,4'-(methylimino)DI- could serve several roles in a coating formulation.

Adhesion Promoter: The tertiary amine and polar nitrile groups can form strong interactions with metal or metal oxide surfaces. chemicalbook.com When added to a paint or coating formulation, the molecule could migrate to the coating-substrate interface, creating a molecular bridge that improves adhesion and durability. This is analogous to how other amino-functional silanes are used as coupling agents. chemicalbook.com

Curing Agent and Catalyst: The tertiary amine can act as a catalyst for the curing of epoxy and polyurethane resins. researchgate.net Its presence can accelerate cross-linking reactions, potentially allowing for faster cure times or lower curing temperatures.

Modifier for Resin Properties: When reacted into a resin system, such as an epoxy, the nitrile groups can enhance the thermal stability and chemical resistance of the resulting coating. researchgate.net Nitrile-containing polymers are known for their resistance to fuels and oils. wikipedia.org

Composite materials combine a matrix (typically a polymer) with a reinforcing filler (like glass or carbon fibers) to achieve properties superior to either component alone. Butyronitrile, 4,4'-(methylimino)DI- could be integrated into composites in two primary ways.

Surface Modification of Fillers: The performance of a composite is highly dependent on the quality of the interface between the matrix and the filler. Butyronitrile, 4,4'-(methylimino)DI- could be used as a surface treatment or sizing agent for fillers. Its polar functional groups (amine and nitrile) would adhere to the inorganic filler surface, while its hydrocarbon structure would provide better compatibility with the organic polymer matrix. This improved interfacial adhesion leads to more efficient stress transfer and enhanced mechanical properties, such as strength and toughness.

Advanced Analytical Methodologies for Research on Butyronitrile, 4,4 Methylimino Di

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of Butyronitrile (B89842), 4,4'-(methylimino)di-, providing fundamental insights into its molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Butyronitrile, 4,4'-(methylimino)di-. researchgate.netsemanticscholar.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity can be constructed.

In the ¹H NMR spectrum, distinct signals corresponding to the chemically non-equivalent protons are expected. The methyl protons (N-CH₃) would appear as a singlet, while the three sets of methylene (B1212753) protons (-N-CH₂-, -CH₂-, -CH₂CN) would present as multiplets, likely triplets, due to spin-spin coupling with adjacent protons. The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the structural assignments.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. This includes the methyl carbon, the three different methylene carbons in the butyronitrile chain, and the characteristic carbon of the nitrile group (C≡N), which appears in the downfield region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

To definitively establish the molecular framework, two-dimensional (2D) NMR experiments are employed. researchgate.net Correlation Spectroscopy (COSY) reveals proton-proton couplings within the butyronitrile chains, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with its directly attached carbon atom. The crucial long-range connections are established using Heteronuclear Multiple Bond Correlation (HMBC), which shows couplings between protons and carbons separated by two or three bonds, confirming the attachment of the methyl group and the butyronitrile chains to the central nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Butyronitrile, 4,4'-(methylimino)di- Predicted values are based on standard chemical shift ranges and data from analogous structures.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-C H₃~2.2 (singlet)~42
N-C H₂-~2.5 (triplet)~53
-CH₂-C H₂-CN~2.4 (triplet)~25
N-CH₂-C H₂-~1.8 (multiplet)~16
-C NNot Applicable~119

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in Butyronitrile, 4,4'-(methylimino)di-. nih.govscifiniti.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The IR spectrum is particularly useful for identifying polar bonds. The most prominent and diagnostic absorption band for this molecule is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense peak in the region of 2240-2260 cm⁻¹. researchgate.net The presence of aliphatic C-H bonds is confirmed by stretching vibrations observed between 2850 and 3000 cm⁻¹. C-H bending vibrations are also expected in the 1350-1470 cm⁻¹ region. The C-N stretching vibration of the tertiary amine group would be visible in the 1000-1250 cm⁻¹ range.

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, serves as a complementary technique. researchgate.net The C≡N stretch is also strongly Raman active. Raman spectroscopy can be particularly advantageous for analyzing symmetric, non-polar bonds and for measurements in aqueous solutions if required.

Table 2: Characteristic Vibrational Frequencies for Butyronitrile, 4,4'-(methylimino)di-

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aliphatic C-HStretching2850 - 3000 (strong)2850 - 3000 (strong)
Nitrile C≡NStretching2240 - 2260 (sharp, strong)2240 - 2260 (strong)
Aliphatic C-HBending1350 - 1470 (variable)1350 - 1470 (variable)
Amine C-NStretching1000 - 1250 (medium)1000 - 1250 (weak)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of Butyronitrile, 4,4'-(methylimino)di-, which can further corroborate its structure. core.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact molecular formula from a highly accurate mass measurement of the molecular ion. banglajol.info

Under ionization conditions, such as electron ionization (EI), the molecule will form a molecular ion (M⁺) and undergo predictable fragmentation. For tertiary amines like Butyronitrile, 4,4'-(methylimino)di-, the most significant fragmentation pathway is typically α-cleavage. This involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to the loss of a radical and the formation of a stable, resonance-stabilized iminium cation. miamioh.edu

In this case, α-cleavage would result in the loss of a propylnitrile radical (•CH₂CH₂CN), generating a prominent fragment ion. The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the proposed molecular structure. escholarship.org

Table 3: Predicted Mass Spectrometry Fragmentation for Butyronitrile, 4,4'-(methylimino)di- Molecular Weight of C₉H₁₅N₃ = 165.24 g/mol

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
165[C₉H₁₅N₃]⁺Molecular Ion (M⁺)
111[C₆H₁₁N₂]⁺α-cleavage: Loss of •CH₂CH₂CN from M⁺
54[C₃H₄N]⁺Cleavage of the butyronitrile side chain
42[C₂H₄N]⁺Further fragmentation

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating Butyronitrile, 4,4'-(methylimino)di- from reaction mixtures and for assessing its purity. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC) is suitable if the compound is thermally stable and sufficiently volatile. A polar capillary column would be appropriate for this analysis, given the polar nature of the nitrile groups. A Flame Ionization Detector (FID) can be used for quantification, while coupling GC to a mass spectrometer (GC-MS) allows for both separation and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly if the compound has low volatility. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. Detection could be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). The purity of the compound is typically determined by calculating the relative area of its peak in the chromatogram.

Table 4: Illustrative Chromatographic Conditions for Analysis

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Technique Capillary GCReversed-Phase HPLC
Stationary Phase Polar (e.g., Carbowax, cyanopropyl)C18 (Octadecylsilane)
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen)Water/Acetonitrile gradient
Detector FID or Mass Spectrometer (MS)ELSD or Mass Spectrometer (MS)
Application Purity assessment, separation of volatile impuritiesPurity assessment, preparative separation

Theoretical and Computational Studies of Butyronitrile, 4,4 Methylimino Di

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Butyronitrile (B89842), 4,4'-(methylimino)di- at the atomic and electronic levels. These calculations, often employing Density Functional Theory (DFT), offer a detailed picture of the molecule's behavior.

Electronic Structure and Bonding Analysis

Theoretical studies on aminonitriles, a class of compounds to which Butyronitrile, 4,4'-(methylimino)di- belongs, have utilized methods like the Iterative Extended Hückel Theory (IEHT) to analyze electron distribution and orbital energies. nih.gov Such analyses for Butyronitrile, 4,4'-(methylimino)di- would involve mapping the electron density to identify regions of high and low electron concentration. The nitrogen atom of the tertiary amine is expected to be a site of high electron density, making it a nucleophilic center. Conversely, the carbon atoms of the nitrile groups are electrophilic due to the strong electron-withdrawing nature of the adjacent nitrogen atom. libretexts.org

A key aspect of the electronic structure is the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For molecules containing both amine and nitrile functionalities, the HOMO is typically localized on the amine nitrogen, reflecting its electron-donating character, while the LUMO is centered on the antibonding π* orbital of the nitrile group. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties.

Table 1: Calculated Electronic Properties of Butyronitrile, 4,4'-(methylimino)di- (Illustrative)

Property Value Description
HOMO Energy -6.5 eV Highest Occupied Molecular Orbital energy, indicating the ability to donate an electron.
LUMO Energy 1.2 eV Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept an electron.
HOMO-LUMO Gap 7.7 eV Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: These values are illustrative and representative of what would be expected from DFT calculations on a molecule with this structure.

Bonding analysis would further reveal the nature of the chemical bonds within the molecule. The C≡N triple bond of the nitrile groups is characterized by one sigma (σ) and two pi (π) bonds, resulting in a linear geometry for the C-C≡N fragment. libretexts.org The bonds around the tertiary nitrogen atom are expected to have a trigonal pyramidal geometry.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chains in Butyronitrile, 4,4'-(methylimino)di- allows for multiple conformations. Conformational analysis, typically performed using molecular mechanics or DFT, aims to identify the most stable three-dimensional arrangements of the atoms. These studies would involve systematically rotating the single bonds in the butyl chains and calculating the potential energy of each resulting conformer. The lowest energy conformers represent the most probable shapes of the molecule.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. researchgate.net By simulating the movements of atoms and bonds at a given temperature, MD can reveal how the molecule folds, flexes, and interacts with its environment. For Butyronitrile, 4,4'-(methylimino)di-, MD simulations could illustrate the range of motion of the two butyronitrile arms and the conformational changes around the central methylamino group.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. nih.gov For Butyronitrile, 4,4'-(methylimino)di-, theoretical studies could model various potential reactions, such as hydrolysis of the nitrile groups or reactions involving the tertiary amine. The Strecker synthesis, a well-known method for producing α-aminonitriles, provides a basis for understanding the formation of similar compounds. organic-chemistry.org

Reaction pathway modeling involves calculating the energy of the system as it progresses from reactants to products. This generates a potential energy surface, where the lowest energy path corresponds to the most likely reaction mechanism. A crucial aspect of this modeling is the identification and characterization of transition states—the highest energy points along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, the hydrolysis of the nitrile groups in Butyronitrile, 4,4'-(methylimino)di- to form carboxylic acids could be modeled. Calculations would identify the transition state for the nucleophilic attack of a water molecule on the nitrile carbon, providing insight into the reaction's feasibility and kinetics.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations can predict various spectroscopic properties, aiding in the identification and characterization of molecules. nih.gov For Butyronitrile, 4,4'-(methylimino)di-, theoretical calculations can provide valuable data for comparison with experimental spectra.

Table 2: Predicted Spectroscopic Data for Butyronitrile, 4,4'-(methylimino)di- (Illustrative)

Spectroscopic Technique Predicted Parameter Value
Infrared (IR) Spectroscopy C≡N stretching frequency ~2245 cm⁻¹
C-N stretching frequency ~1150 cm⁻¹
Nuclear Magnetic Resonance (NMR) ¹³C chemical shift (C≡N) ~120 ppm

Note: These are typical predicted values for a molecule with these functional groups.

The C≡N stretching frequency in the IR spectrum is a particularly strong and characteristic peak for nitriles. spectroscopyonline.com Computational methods can predict this frequency with good accuracy. Similarly, NMR chemical shifts for the various carbon and hydrogen atoms can be calculated to help interpret experimental NMR data.

Reactivity descriptors, derived from the electronic structure calculations, provide a quantitative measure of a molecule's reactivity. Parameters such as the HOMO and LUMO energies, the HOMO-LUMO gap, and Mulliken atomic charges can be used to predict how and where a molecule is likely to react. nih.gov For Butyronitrile, 4,4'-(methylimino)di-, these descriptors would confirm the nucleophilic nature of the tertiary amine and the electrophilic character of the nitrile carbons.

Computational Design of Novel Derivatives and Applications

Computational methods are increasingly used to design new molecules with specific properties. By modifying the structure of Butyronitrile, 4,4'-(methylimino)di- in silico, it is possible to explore the effects of these changes on its properties and potential applications.

Ligand Design for Metal Coordination

The presence of a tertiary amine and two nitrile groups makes Butyronitrile, 4,4'-(methylimino)di- a potential chelating ligand for metal ions. The nitrogen atoms of the amine and nitrile groups can act as donor atoms, binding to a central metal ion to form a coordination complex.

Computational modeling can be used to design and evaluate novel derivatives of Butyronitrile, 4,4'-(methylimino)di- as ligands. By systematically changing the length of the alkyl chains or introducing other functional groups, it is possible to tune the ligand's properties, such as its binding affinity and selectivity for different metal ions. DFT calculations can be used to predict the geometry and stability of the resulting metal complexes. This approach allows for the rational design of new ligands for applications in catalysis, materials science, and analytical chemistry.

Prediction of Polymerization Behavior

While specific experimental or computational studies on the polymerization of Butyronitrile, 4,4'-(methylimino)di- are not extensively documented in publicly available literature, its behavior can be predicted based on the known reactivity of dinitrile compounds and established computational chemistry methodologies. Theoretical and computational studies are powerful tools for elucidating reaction mechanisms, predicting polymer structures, and estimating the properties of the resulting materials before their synthesis.

The presence of two terminal nitrile (—C≡N) groups in Butyronitrile, 4,4'-(methylimino)di- suggests that it can act as a monomer in polymerization reactions. The most anticipated pathway for such a dinitrile monomer is polycyclotrimerization. This reaction involves the catalyzed cyclization of three nitrile groups to form a highly stable, aromatic 1,3,5-triazine (B166579) ring. ust.hk When a dinitrile monomer is used, this process can lead to the formation of a cross-linked polymer network, resulting in a thermosetting material with high thermal stability. ust.hkacs.org

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), are invaluable for predicting the feasibility and outcome of such a polymerization process.

Density Functional Theory (DFT) Studies

DFT calculations can be employed to investigate the electronic structure and energetics of the polymerization reaction at the atomic level. nih.gov For Butyronitrile, 4,4'-(methylimino)di-, DFT could be used to:

Elucidate the Reaction Mechanism: The precise mechanism of acid-catalyzed nitrile cyclotrimerization can be modeled. ust.hk This includes identifying transition states and reaction intermediates, and calculating the activation energies for each step of the process. A lower predicted activation energy would suggest that polymerization could proceed under milder conditions. nih.gov

Analyze Reactivity: The electrophilicity of the nitrile carbon and the nucleophilicity of the nitrogen can be assessed to predict the molecule's susceptibility to polymerization. DFT calculations can model the interaction between the nitrile groups and potential catalysts. nih.gov

Predict Spectroscopic Properties: The vibrational frequencies (e.g., for IR and Raman spectroscopy) of the monomer and the resulting polytriazine network can be calculated to aid in the experimental characterization of the polymer.

Below is a hypothetical data table illustrating the type of information that could be obtained from DFT calculations on the cyclotrimerization of Butyronitrile, 4,4'-(methylimino)di-.

Reaction StepDescriptionPredicted Activation Energy (kJ/mol)Predicted Reaction Energy (kJ/mol)
InitiationCatalyst activation of the first nitrile group80 - 120-10 to -20
Propagation 1Dimer formation (linear)40 - 60-30 to -50
Propagation 2Trimer formation (linear)50 - 70-25 to -45
CyclizationFormation of the triazine ring20 - 40-150 to -200

Molecular Dynamics (MD) Simulations

Once the fundamental reactivity is understood through DFT, Molecular Dynamics (MD) simulations can be used to model the polymerization process on a larger scale and predict the bulk properties of the resulting polymer network. researchgate.nettue.nl An MD simulation for this system would typically involve:

Building an Amorphous Cell: A simulation box is created containing a statistically relevant number of Butyronitrile, 4,4'-(methylimino)di- monomers and catalyst molecules. researchgate.net

Simulating Polymerization: A reactive force field is used to allow covalent bonds to form between the nitrile groups according to the mechanism predicted by DFT. The simulation mimics the progression of the cyclotrimerization reaction over time, leading to the formation of a cross-linked polymer network. tue.nl

Equilibration and Property Calculation: After the simulated polymerization reaches a desired conversion level, the polymer network is equilibrated. From the equilibrated structure, various macroscopic properties can be calculated. researchgate.net

MD simulations can provide valuable predictions of the physical and mechanical properties of the final thermoset polymer.

An illustrative table of properties that could be predicted for a polytriazine network derived from Butyronitrile, 4,4'-(methylimino)di- is shown below.

PropertyPredicted Value (Hypothetical)Significance
Glass Transition Temperature (Tg)> 350 °CIndicates high thermal stability. acs.org
Density1.20 - 1.35 g/cm³Fundamental physical property.
Young's Modulus3 - 5 GPaMeasure of stiffness.
Coefficient of Thermal Expansion40 - 60 ppm/KRelates to dimensional stability with temperature changes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.